molecular formula C24H25N3O3 B10874106 5,6-bis(4-methoxyphenyl)-3-(2-methylpropyl)furo[2,3-d]pyrimidin-4(3H)-imine

5,6-bis(4-methoxyphenyl)-3-(2-methylpropyl)furo[2,3-d]pyrimidin-4(3H)-imine

Cat. No.: B10874106
M. Wt: 403.5 g/mol
InChI Key: DHKQLYJEYZZXBP-UHFFFAOYSA-N
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Description

3-ISOBUTYL-5,6-BIS(4-METHOXYPHENYL)FURO[2,3-D]PYRIMIDIN-4(3H)-IMINE is an organic compound belonging to the class of 2,3-diphenylfurans These compounds are characterized by a furan ring substituted with phenyl groups at the C2 and C3 positions

Preparation Methods

The synthesis of 3-ISOBUTYL-5,6-BIS(4-METHOXYPHENYL)FURO[2,3-D]PYRIMIDIN-4(3H)-IMINE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. The reaction typically involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product.

Chemical Reactions Analysis

3-ISOBUTYL-5,6-BIS(4-METHOXYPHENYL)FURO[2,3-D]PYRIMIDIN-4(3H)-IMINE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications across different fields. In chemistry, it is used as a building block for synthesizing more complex molecules. . Additionally, it is used in industrial applications for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ISOBUTYL-5,6-BIS(4-METHOXYPHENYL)FURO[2,3-D]PYRIMIDIN-4(3H)-IMINE involves its interaction with specific molecular targets and pathways. The compound is known to interact with serine/threonine-protein kinase Chk1, which plays a crucial role in cell cycle regulation and DNA damage response . By modulating the activity of this kinase, the compound can influence various cellular processes.

Comparison with Similar Compounds

3-ISOBUTYL-5,6-BIS(4-METHOXYPHENYL)FURO[2,3-D]PYRIMIDIN-4(3H)-IMINE can be compared with other similar compounds such as 2,3-diphenylfurans and furo[2,3-d]pyrimidines These compounds share structural similarities but differ in their specific functional groups and chemical properties

Properties

Molecular Formula

C24H25N3O3

Molecular Weight

403.5 g/mol

IUPAC Name

5,6-bis(4-methoxyphenyl)-3-(2-methylpropyl)furo[2,3-d]pyrimidin-4-imine

InChI

InChI=1S/C24H25N3O3/c1-15(2)13-27-14-26-24-21(23(27)25)20(16-5-9-18(28-3)10-6-16)22(30-24)17-7-11-19(29-4)12-8-17/h5-12,14-15,25H,13H2,1-4H3

InChI Key

DHKQLYJEYZZXBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC2=C(C1=N)C(=C(O2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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